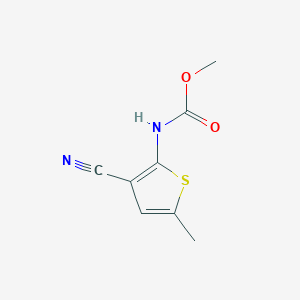![molecular formula C17H28N4O4S B2741841 4-Ethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]-2,3-dioxopiperazine-1-carboxamide CAS No. 2380187-48-2](/img/structure/B2741841.png)
4-Ethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]-2,3-dioxopiperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]-2,3-dioxopiperazine-1-carboxamide, also known as ETP-46321, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer.
Mecanismo De Acción
4-Ethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]-2,3-dioxopiperazine-1-carboxamide works by inhibiting the activity of a protein called poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage and ultimately cell death in cancer cells. 4-Ethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]-2,3-dioxopiperazine-1-carboxamide has been shown to be a potent PARP inhibitor, with an IC50 value of 0.5 nM.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 4-Ethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]-2,3-dioxopiperazine-1-carboxamide has been shown to have other biochemical and physiological effects. For example, 4-Ethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]-2,3-dioxopiperazine-1-carboxamide has been shown to inhibit the activity of another protein called tankyrase, which is involved in the regulation of the Wnt signaling pathway. Inhibition of tankyrase can lead to the stabilization of β-catenin, which is a key component of the Wnt signaling pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-Ethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]-2,3-dioxopiperazine-1-carboxamide is its potency as a PARP inhibitor. This makes it a useful tool for studying the role of PARP in DNA repair and cancer biology. However, one limitation of 4-Ethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]-2,3-dioxopiperazine-1-carboxamide is its relatively short half-life in vivo, which may limit its efficacy as a therapeutic agent.
Direcciones Futuras
There are several potential future directions for 4-Ethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]-2,3-dioxopiperazine-1-carboxamide research. One area of interest is the development of more potent and selective PARP inhibitors based on the structure of 4-Ethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]-2,3-dioxopiperazine-1-carboxamide. Another area of research is the combination of PARP inhibitors with other cancer therapies, such as chemotherapy and radiation therapy. Finally, there is interest in exploring the use of PARP inhibitors in other diseases, such as neurodegenerative disorders and cardiovascular disease.
Conclusion:
In conclusion, 4-Ethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]-2,3-dioxopiperazine-1-carboxamide is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer. Its mechanism of action involves the inhibition of PARP, which leads to the accumulation of DNA damage and cell death in cancer cells. 4-Ethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]-2,3-dioxopiperazine-1-carboxamide has other biochemical and physiological effects, such as the inhibition of tankyrase and the stabilization of β-catenin. While 4-Ethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]-2,3-dioxopiperazine-1-carboxamide has limitations, its potency as a PARP inhibitor makes it a useful tool for studying the role of PARP in DNA repair and cancer biology. There are several potential future directions for 4-Ethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]-2,3-dioxopiperazine-1-carboxamide research, including the development of more potent and selective PARP inhibitors and the combination of PARP inhibitors with other cancer therapies.
Métodos De Síntesis
The synthesis of 4-Ethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]-2,3-dioxopiperazine-1-carboxamide involves the reaction of 4-morpholin-4-ylthian-4-ylmethylamine with ethyl 2,3-dioxopiperazine-1-carboxylate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain 4-Ethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]-2,3-dioxopiperazine-1-carboxamide in high yield and purity.
Aplicaciones Científicas De Investigación
4-Ethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]-2,3-dioxopiperazine-1-carboxamide has been extensively studied in preclinical models for its potential use in cancer treatment. In vitro studies have shown that 4-Ethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]-2,3-dioxopiperazine-1-carboxamide inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In vivo studies in mouse models have also demonstrated that 4-Ethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]-2,3-dioxopiperazine-1-carboxamide can inhibit tumor growth and prolong survival.
Propiedades
IUPAC Name |
4-ethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]-2,3-dioxopiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O4S/c1-2-19-5-6-21(15(23)14(19)22)16(24)18-13-17(3-11-26-12-4-17)20-7-9-25-10-8-20/h2-13H2,1H3,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUJXHZBQCMMLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NCC2(CCSCC2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-2,3-dioxopiperazine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Cyclopropyl-5-(5-fluoropyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B2741760.png)
![N-(3,4-dimethylphenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2741761.png)

![1-(2-Naphthyl)-3-[4-(trifluoromethyl)anilino]-1-propanone](/img/structure/B2741764.png)


![2-[(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)methyl]benzonitrile](/img/structure/B2741769.png)
![(Z)-3,4-dimethyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2741770.png)


![[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (E)-3-(6-methoxynaphthalen-2-yl)prop-2-enoate](/img/structure/B2741776.png)


![(Z)-4-acetyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2741780.png)